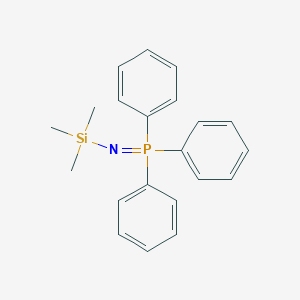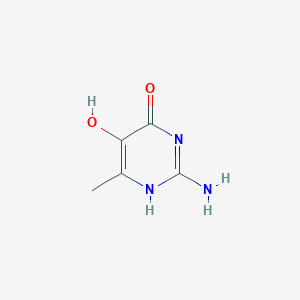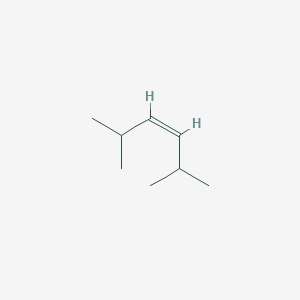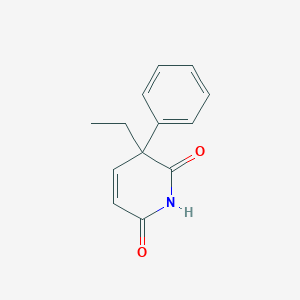
3-Ethyl-3-phenylpyridine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-3-phenylpyridine-2,6-dione (EPPD) is a heterocyclic compound that has gained attention in scientific research due to its unique properties and potential applications. EPPD is a yellow crystalline powder that is soluble in organic solvents and has a melting point of 210-212°C. This compound is also known as phenylenedione or 2,6-pyridinedione.
Wirkmechanismus
The mechanism of action of EPPD is not fully understood, but it is believed to involve the inhibition of enzymes involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately cell death. EPPD has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemische Und Physiologische Effekte
EPPD has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that EPPD can induce apoptosis (programmed cell death) in cancer cells and can inhibit the growth of cancer cells. In vivo studies have shown that EPPD can reduce the growth of tumors in animal models and can improve cognitive function in mice with Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using EPPD in lab experiments is its relatively simple synthesis method. EPPD is also a stable compound that can be easily stored and transported. However, one limitation of using EPPD is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on EPPD. One area of interest is the development of EPPD derivatives with improved solubility and bioavailability. Another area of interest is the investigation of EPPD as a potential treatment for other neurodegenerative diseases, such as Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of EPPD and its potential applications in medicine and materials science.
Synthesemethoden
The synthesis of EPPD is typically achieved through the reaction of 3-ethylpyridine-2,6-dione with benzaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. This reaction leads to the formation of EPPD with a yield of around 60-70%.
Wissenschaftliche Forschungsanwendungen
EPPD has been studied for its potential applications in a variety of scientific fields, including organic chemistry, materials science, and medicine. In organic chemistry, EPPD has been used as a building block for the synthesis of other compounds due to its unique chemical structure and reactivity. In materials science, EPPD has been studied for its potential use as a dye and as a component in organic electronic devices. In medicine, EPPD has been investigated for its potential as an anti-cancer agent and as a treatment for neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
14149-36-1 |
|---|---|
Produktname |
3-Ethyl-3-phenylpyridine-2,6-dione |
Molekularformel |
C13H13NO2 |
Molekulargewicht |
215.25 g/mol |
IUPAC-Name |
3-ethyl-3-phenylpyridine-2,6-dione |
InChI |
InChI=1S/C13H13NO2/c1-2-13(10-6-4-3-5-7-10)9-8-11(15)14-12(13)16/h3-9H,2H2,1H3,(H,14,15,16) |
InChI-Schlüssel |
JJRVMNNZSIOQLB-UHFFFAOYSA-N |
SMILES |
CCC1(C=CC(=O)NC1=O)C2=CC=CC=C2 |
Kanonische SMILES |
CCC1(C=CC(=O)NC1=O)C2=CC=CC=C2 |
Synonyme |
3-Ethyl-3-phenyl-2,6(1H,3H)-pyridinedione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



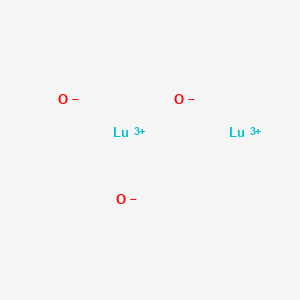
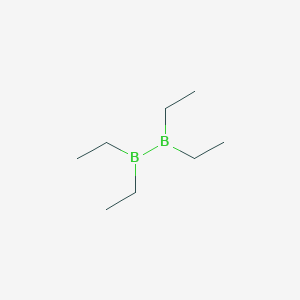
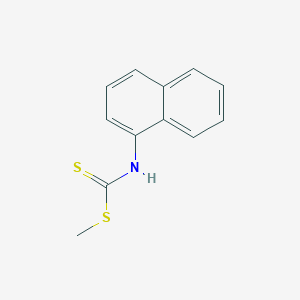

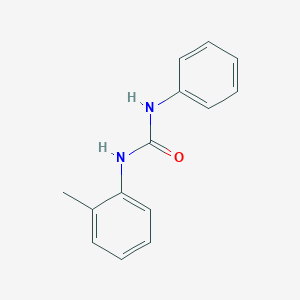

![1,2,3,5-Tetrahydro-8-thia-5,7-diaza-cyclopenta[a]indene-4-one](/img/structure/B82326.png)
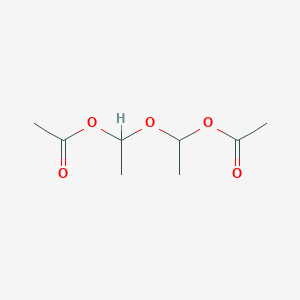

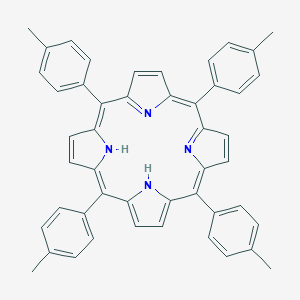
![1,4,6,9-Tetrathiaspiro[4.4]nonane](/img/structure/B82331.png)
